8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Overview
Description
“8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is a chemical compound with the molecular formula C17H14FNO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is defined by its molecular formula, C17H14FNO4 . The molecular weight of this compound is 315.30 .Scientific Research Applications
Antitumor Activity
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), showing significant antitumor properties. A study by Yin et al. (2013) demonstrated that an analogue of S14161, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), exhibited enhanced antiproliferative activities against various tumor cell lines, including those from human umbilical vein epithelial cells (HUVEC), indicating potential anti-angiogenesis activity. This suggests its application in cancer treatment and research (Yin et al., 2013).
Synthesis and Stereochemistry
The efficient synthesis of S14161 and its enantiomers has been explored to understand their effects on tumor cell lines. Yin et al. (2013) developed a novel synthesis for (R)-S14161 and (S)-S14161, using a chemical resolution and derivation strategy. The synthesis involved a tandem oxa-Michael–Henry reaction, allowing for a detailed study of the stereochemistry of these molecules and their potential impact on human myeloma cells (Yin et al., 2013).
Radiochemical Synthesis for Imaging
The radiochemical synthesis of 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene, known as 18 F-EFPNC, has been investigated for potential use in imaging. Liu et al. (2017) described the preparation of 18 F-EFPNC through a nucleophilic substitution reaction, optimized for high radiochemical yields and purity, indicating its feasibility for future imaging applications (Liu et al., 2017).
Effect on Lung Adenocarcinoma Cells
Research by Tian et al. (2019) on the effects of BENC-511, an analogue of S14161, on A549 human lung adenocarcinoma cells revealed that it inhibited cell viability in a concentration- and time-dependent manner. The study provides insights into the mechanism of action of this compound, including its impact on cell cycle arrest and apoptosis (Tian et al., 2019).
Antimicrobial Applications
Andrade et al. (2019) explored the potential of nitro-compounds, including derivatives of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, as antimicrobial agents against nosocomial pathogens. The study highlights the design, synthesis, and in vitro effectiveness of these compounds, providing a foundation for their use in combating hospital-acquired infections (Andrade et al., 2019).
Safety And Hazards
properties
IUPAC Name |
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXDHIUPNWOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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